Cas no 32249-37-9 (ethyl 3-(1-methylcyclopropyl)-3-oxopropanoate)

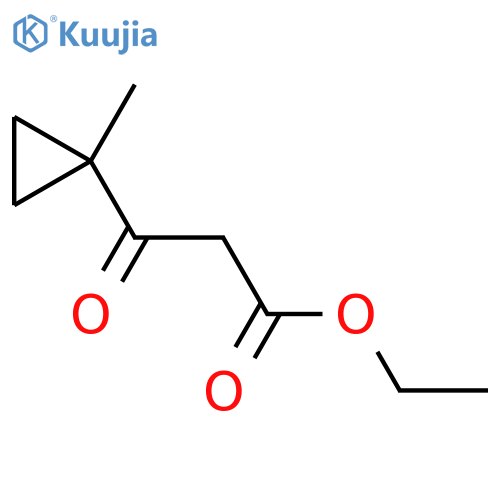

32249-37-9 structure

商品名:ethyl 3-(1-methylcyclopropyl)-3-oxopropanoate

ethyl 3-(1-methylcyclopropyl)-3-oxopropanoate 化学的及び物理的性質

名前と識別子

-

- ethyl 3-(1-methylcyclopropyl)-3-oxopropanoate

- 32249-37-9

- DTXSID601266502

- ethyl3-(1-methylcyclopropyl)-3-oxopropanoate

- F95476

- Z1395254572

- DB-198157

- AKOS018865209

- IWHYFYBVTHEJLL-UHFFFAOYSA-N

- Ethyl 1-methyl-I(2)-oxocyclopropanepropanoate

- ethyl (1-methylcyclopropanecarbonyl)acetate

- SCHEMBL4414359

- EN300-202746

-

- MDL: MFCD23870411

- インチ: 1S/C9H14O3/c1-3-12-8(11)6-7(10)9(2)4-5-9/h3-6H2,1-2H3

- InChIKey: IWHYFYBVTHEJLL-UHFFFAOYSA-N

- ほほえんだ: O=C(CC(=O)OCC)C1(C)CC1

計算された属性

- せいみつぶんしりょう: 170.094294304g/mol

- どういたいしつりょう: 170.094294304g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 5

- 複雑さ: 204

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 43.4Ų

ethyl 3-(1-methylcyclopropyl)-3-oxopropanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B440608-100mg |

ethyl 3-(1-methylcyclopropyl)-3-oxopropanoate |

32249-37-9 | 100mg |

$ 295.00 | 2022-06-07 | ||

| eNovation Chemicals LLC | D573899-10g |

Ethyl 3-(1-methylcycloprop-1-yl)-3-oxopropionate |

32249-37-9 | 95% | 10g |

$2690 | 2024-08-03 | |

| TRC | B440608-10mg |

ethyl 3-(1-methylcyclopropyl)-3-oxopropanoate |

32249-37-9 | 10mg |

$ 50.00 | 2022-06-07 | ||

| Key Organics Ltd | CS-2674-250MG |

ethyl 3-(1-methylcyclopropyl)-3-oxopropanoate |

32249-37-9 | >95% | 0.25 g |

£388.00 | 2023-03-20 | |

| Key Organics Ltd | CS-2674-1G |

ethyl 3-(1-methylcyclopropyl)-3-oxopropanoate |

32249-37-9 | >95% | 1g |

£664.00 | 2023-09-07 | |

| eNovation Chemicals LLC | D573899-100g |

Ethyl 3-(1-methylcycloprop-1-yl)-3-oxopropionate |

32249-37-9 | 95% | 100g |

$5580 | 2025-02-24 | |

| Ambeed | A851351-1g |

Ethyl 3-(1-methylcyclopropyl)-3-oxopropanoate |

32249-37-9 | 95% | 1g |

$565.0 | 2023-03-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1587067-5g |

Ethyl 3-(1-methylcyclopropyl)-3-oxopropanoate |

32249-37-9 | 98% | 5g |

¥24895.00 | 2024-08-02 | |

| Enamine | EN300-202746-0.25g |

ethyl 3-(1-methylcyclopropyl)-3-oxopropanoate |

32249-37-9 | 94% | 0.25g |

$223.0 | 2023-09-16 | |

| Enamine | EN300-202746-0.5g |

ethyl 3-(1-methylcyclopropyl)-3-oxopropanoate |

32249-37-9 | 94% | 0.5g |

$352.0 | 2023-09-16 |

ethyl 3-(1-methylcyclopropyl)-3-oxopropanoate 関連文献

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

32249-37-9 (ethyl 3-(1-methylcyclopropyl)-3-oxopropanoate) 関連製品

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:32249-37-9)ethyl 3-(1-methylcyclopropyl)-3-oxopropanoate

清らかである:99%

はかる:10g

価格 ($):2987.0